molecular formula C21H16ClN3O2 B2589219 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896619-04-8

4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2589219
CAS No.: 896619-04-8
M. Wt: 377.83
InChI Key: IYHBKSIFFHRMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic framework (tricyclo[7.4.0.0²,⁶]) fused with an 8-oxa-5,6-diazabicyclic system, substituted with a chlorine atom at position 4, a phenol group at position 2, and a pyridin-4-yl moiety at position 6. This structural complexity places it within a niche class of heterocyclic compounds explored for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-chloro-2-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-14-5-6-19(26)16(11-14)17-12-18-15-3-1-2-4-20(15)27-21(25(18)24-17)13-7-9-23-10-8-13/h1-11,18,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHBKSIFFHRMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically involves the use of a palladium catalyst and a boron reagent to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenol groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1. Key Structural Features of Target Compound and Analogs
Compound Name Core Structure Key Substituents Heteroatoms Reference
Target Compound Tricyclo[7.4.0.0²,⁶] 4-Cl, 2-phenol, 7-(pyridin-4-yl) O, 2N -
12-Chloro-4-(4-methylphenyl)-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene Tricyclo[7.4.0.0²,⁶] 4-(4-Me-phenyl), 7-(pyridin-4-yl) O, 2N
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-...spiro[4,5]decan-3-one (4a) Spiro[4,5]decan-3-one 4-Cl-benzylidene, nitro, pyridin-2-yl S, O, N
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-OH-phenyl 2S, N

Key Observations :

  • Tricyclic vs.
  • Substituent Effects: The 4-Cl and 2-phenol groups in the target contrast with methylphenyl () or nitrobenzylidene () substituents, altering electronic properties (e.g., electron-withdrawing Cl vs. electron-donating Me).
  • Heteroatom Arrangement : The 8-oxa-5,6-diaza system in the target is distinct from sulfur-containing analogs (e.g., 3,7-dithia in ), which may influence redox activity or metal chelation.

Spectroscopic and Analytical Data

Table 2. Spectral Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ ppm) Reference
Target Compound ~3400 (O-H stretch), ~770 (C-Cl) Not reported -
4a () 771 (C-Cl), 1721 (C=O), 1633 (C=N) 2.62 (N-CH3), 6.28 (C=CH-Ar)
IIj () Likely ~3400 (O-H stretch) Not reported

Key Notes:

  • The target’s phenol O-H stretch (~3400 cm⁻¹) would differentiate it from non-hydroxylated analogs (e.g., ).
  • The absence of C=O in the target (vs. 1721 cm⁻¹ in ) simplifies its IR profile, focusing on C=N (e.g., ~1633 cm⁻¹) and aromatic C=C stretches.

Biological Activity

The compound 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antibacterial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with both phenolic and pyridine components, which may contribute to its biological properties. The presence of chlorine substituents and the diazatricyclo framework suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer activity of derivatives related to this compound. For instance:

  • Synthesis and Evaluation : A related compound demonstrated significant anticancer activity against various cancer cell lines according to the National Cancer Institute (NCI) protocol. The growth inhibition percentage (PGI) was notable across several cancer types:
    • SNB-19: PGI = 65.12
    • NCI-H460: PGI = 55.61
    • SNB-75: PGI = 54.68
    These results indicate that modifications to the phenolic structure can enhance anticancer efficacy .
  • Molecular Docking Studies : The docking studies revealed that these compounds could bind effectively to the active sites of tubulin, suggesting a mechanism of action similar to known tubulin inhibitors like combretastatin A4 . The binding affinity was quantified with a docking score of -8.030 kcal/mol.
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that specific substitutions on the phenyl ring significantly influenced anticancer activity, with the following order of effectiveness:
    • 3,4,5-trimethoxy > 2-hydroxy > 4-nitro > 4-hydroxy-3-methoxy .

Antibacterial Activity

In addition to anticancer properties, some derivatives of this compound have shown promising antibacterial activity:

  • Evaluation Against Bacteria : One derivative exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests that modifications can also enhance antibacterial properties.
  • Comparison with Standard Drugs : The antibacterial efficacy was compared to ciprofloxacin, a standard antibiotic, which showed MIC values of 4 µg/mL .

Case Studies

Several case studies highlight the biological activities of compounds related to 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol :

StudyCompoundActivityFindings
6hAnticancerSignificant activity against multiple cancer cell lines
6cAntibacterialMIC = 8 µg/mL; effective against both Gram-positive and Gram-negative bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.